molecular formula C7H3ClFIO2 B6167212 2-chloro-3-fluoro-6-iodobenzoic acid CAS No. 1454851-48-9

2-chloro-3-fluoro-6-iodobenzoic acid

Cat. No.: B6167212
CAS No.: 1454851-48-9
M. Wt: 300.45 g/mol
InChI Key: QMAMRPOGPXYEAE-UHFFFAOYSA-N
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Description

General Significance of Halogenated Aromatic Scaffolds in Organic Synthesis

Halogenated aromatic compounds are fundamental intermediates in the construction of more complex molecular architectures. The presence of halogen substituents—fluorine, chlorine, bromine, and iodine—on an aromatic ring introduces a site for further chemical transformations, most notably through cross-coupling reactions. This capability allows for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds, which is essential for building the intricate structures of many modern materials.

The utility of halogenated aromatic scaffolds is particularly evident in their role as precursors to a wide array of valuable substances. In the pharmaceutical industry, these compounds are indispensable for the synthesis of active pharmaceutical ingredients (APIs), where the halogen atoms can enhance the therapeutic efficacy of a drug molecule pharmanoble.com. Similarly, in the agrochemical sector, halogenated aromatics are key components in the development of new pesticides and herbicides. Beyond the life sciences, these scaffolds are also employed in the creation of specialized polymers and organic electronic materials, where the halogen substituents contribute to the desired physical and chemical properties of the final product.

Overview of Multi-Halogenated Benzoic Acids: A Class of Versatile Building Blocks

Multi-halogenated benzoic acids are a specialized subclass of halogenated aromatics that feature a carboxylic acid group and two or more halogen atoms attached to the benzene (B151609) ring. The presence of multiple, and often different, halogen atoms provides a rich platform for selective and sequential chemical modifications. This allows for the construction of complex, highly substituted aromatic compounds with a high degree of control.

The synthesis of benzoic acid itself has a long history, with early industrial methods involving the hydrolysis of benzotrichloride bldpharm.com. Modern commercial production predominantly relies on the catalytic oxidation of toluene bldpharm.com. The introduction of halogens onto the benzoic acid scaffold has also evolved significantly. Early methods often relied on direct electrophilic halogenation, which could sometimes lack regioselectivity and require harsh conditions.

The development of more sophisticated synthetic techniques has enabled the precise installation of halogens at specific positions on the benzoic acid ring. These modern methodologies include directed ortho-metalation, where the carboxylic acid group directs a metalating agent to the adjacent positions, followed by quenching with an electrophilic halogen source. The Sandmeyer reaction, which converts an amino group into a halide via a diazonium salt, has also been a historically important method for introducing halogens onto aromatic rings google.com. More recently, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and selective halogenation of benzoic acids.

The arrangement of substituents on the benzoic acid ring gives rise to a vast structural diversity. The position of these substituents, particularly in relation to the carboxylic acid group, can have a profound impact on the molecule's properties. A well-known phenomenon is the "ortho effect," where a substituent at the position adjacent to the carboxylic acid group can influence its acidity and reactivity in ways not solely attributable to its electronic properties. This effect is often a combination of steric and electronic factors. For instance, ortho substitution can force the carboxylic acid group out of the plane of the benzene ring, which can alter its resonance stabilization and, consequently, its acidity.

Specific Context of 2-Chloro-3-fluoro-6-iodobenzoic Acid

This compound is a tri-halogenated benzoic acid that embodies the principles of multi-halogenated building blocks. With three distinct halogen atoms—chlorine, fluorine, and iodine—at specific positions on the benzoic acid scaffold, this compound presents multiple opportunities for selective chemical transformations. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Cl vs. C-F) allows for a stepwise and controlled introduction of various functional groups through reactions such as cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange. This makes this compound a potentially valuable intermediate in the synthesis of highly substituted and complex organic molecules.

PropertyValue
CAS Number 1269448-25-0
Molecular Formula C₇H₃ClFIO₂
Molecular Weight 300.45 g/mol

Unique Combination of Halogens and Carboxylic Acid Functionality

The specific placement of chlorine, fluorine, and iodine on the benzoic acid scaffold in this compound imparts a distinct set of properties. The halogens exert a combination of inductive and resonance effects that alter the electron density of the aromatic ring and the acidity of the carboxylic acid. Generally, halogens are electron-withdrawing through the inductive effect, which tends to increase the acidity of the benzoic acid. libretexts.orglibretexts.org

The presence of three different halogens offers multiple reactive sites for further chemical transformations. The carbon-iodine bond is significantly weaker than the carbon-chlorine and carbon-fluorine bonds, making the iodine atom a prime target for reactions such as Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions. This differential reactivity is a cornerstone of modern synthetic strategy, allowing for the sequential and regioselective introduction of various functional groups.

The carboxylic acid group itself is a versatile functional handle. It can be converted into a wide array of derivatives, including esters, amides, and acid chlorides, providing a gateway to a multitude of other molecular architectures. Furthermore, the carboxyl group acts as a meta-director in electrophilic aromatic substitution reactions, although the combined directing effects of the three halogens would lead to a complex substitution pattern. youtube.com

Hypothesized Research Value within Contemporary Organic Chemistry

The multifaceted nature of this compound makes it a molecule of high potential value in several areas of contemporary organic chemistry research.

As a Versatile Building Block: The differential reactivity of the C-I, C-Cl, and C-F bonds, coupled with the reactivity of the carboxylic acid, positions this compound as a highly valuable and versatile building block in organic synthesis. chemicalbook.comnih.gov Chemists can selectively functionalize the molecule at different positions to construct complex, highly substituted aromatic compounds. For instance, the iodine can be selectively replaced via cross-coupling, followed by modification of the carboxylic acid, and potentially, subsequent reactions at the chloro-substituted position under more forcing conditions. This step-wise functionalization is a powerful tool in the synthesis of novel pharmaceuticals and materials.

In Medicinal Chemistry: Polyhalogenated aromatic compounds are prevalent in many active pharmaceutical ingredients. The halogens can influence a drug's metabolic stability, lipophilicity, and binding affinity to its biological target. The unique combination of halogens in this compound could be exploited to synthesize novel drug candidates with fine-tuned pharmacological profiles. For example, related halogenated benzoic acids have been investigated for their potential as anticancer agents and in the development of treatments for metabolic diseases. nih.govsigmaaldrich.com

In Materials Science: Aromatic carboxylic acids are used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. The presence of multiple halogen atoms could lead to materials with unique properties, such as altered electronic characteristics or specific binding capabilities.

While specific, detailed research findings on this compound are not extensively available in the public domain, its structural features strongly suggest a high potential for utility in the aforementioned areas. Further research into the synthesis, reactivity, and application of this compound is warranted to fully explore its capabilities.

Data Table for this compound

PropertyValue
Molecular Formula C₇H₃ClFIO₂
Molecular Weight 300.45 g/mol
CAS Number 1269448-25-0
Appearance Powder
Storage Temperature 4 °C

Properties

CAS No.

1454851-48-9

Molecular Formula

C7H3ClFIO2

Molecular Weight

300.45 g/mol

IUPAC Name

2-chloro-3-fluoro-6-iodobenzoic acid

InChI

InChI=1S/C7H3ClFIO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,(H,11,12)

InChI Key

QMAMRPOGPXYEAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)C(=O)O)I

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 3 Fluoro 6 Iodobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for Polysubstituted Arenes

Retrosynthetic analysis of 2-chloro-3-fluoro-6-iodobenzoic acid involves strategically disconnecting the functional groups to identify plausible starting materials and synthetic pathways. The primary disconnections focus on the carbon-halogen and carbon-carboxyl bonds.

Key retrosynthetic disconnections include:

C-COOH Bond Disconnection: This suggests the introduction of the carboxyl group at a late stage. This can be achieved through the carboxylation of an organometallic intermediate, such as an aryllithium or Grignard reagent, derived from the corresponding 1-chloro-2-fluoro-5-iodobenzene. This is often a preferred strategy as the carboxyl group is strongly deactivating and meta-directing in electrophilic aromatic substitution reactions, which would complicate earlier halogenation steps.

C-I Bond Disconnection: This points to the introduction of iodine via electrophilic iodination. Given that iodine is the most electropositive of the halogens present, it can be introduced onto an already substituted chloro-fluoro-benzene ring. The position of iodination would be dictated by the combined directing effects of the chloro and fluoro substituents.

C-Cl and C-F Bond Disconnections: These disconnections lead back to simpler, more readily available starting materials like fluorobenzoic acid or chlorofluorobenzene derivatives. The challenge lies in controlling the regioselectivity of subsequent halogenation steps.

A logical retrosynthetic pathway would prioritize the installation of the ortho-, para-directing halogens first, followed by the introduction of the carboxyl group to avoid its meta-directing influence during the halogenation sequence.

Classical and Established Synthetic Approaches

Established methods for synthesizing polysubstituted arenes rely on a stepwise introduction of functional groups, with careful control of reaction conditions to achieve the desired regiochemistry.

Stepwise Halogenation Procedures (e.g., Electrophilic Aromatic Halogenation)

Stepwise halogenation involves the sequential addition of halogen atoms to an aromatic ring through electrophilic aromatic substitution. The order of introduction is critical and is governed by the directing effects of the substituents already present. Halogens (F, Cl) are deactivating but ortho-, para-directing.

A plausible stepwise synthesis could begin with a precursor like 2-chloro-3-fluoroaniline. The sequence would be as follows:

Diazotization and Iodination: The amino group of 2-chloro-3-fluoroaniline can be converted to a diazonium salt, which is then displaced by iodine in a Sandmeyer-type reaction to yield 1-chloro-2-fluoro-3-iodobenzene.

Introduction of the Final Halogen/Carboxyl Precursor: A fourth group, often a methyl group that can be later oxidized to a carboxylic acid, would need to be installed. However, controlling the regiochemistry of this step is challenging.

A more direct, albeit complex, approach involves the halogenation of a substituted benzoic acid. However, the strong deactivating nature of the carboxyl group makes electrophilic substitution difficult. mt.commasterorganicchemistry.com For instance, the halogenation of benzoic acids bearing electron-withdrawing groups often requires harsh conditions. acs.org

StepReactionReagentsPurpose
1HalogenationI₂ / Oxidizing AgentIntroduction of iodine onto a chloro-fluorobenzene precursor.
2Lithiation/Carboxylationn-BuLi, then CO₂Introduction of the carboxylic acid group.
3OxidationKMnO₄ or CrO₃Oxidation of a precursor methyl group to a carboxylic acid.

This table represents potential steps in a hypothetical stepwise synthesis, illustrating the types of reactions involved.

Directed Ortho Metalation Strategies and Subsequent Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective synthesis of polysubstituted aromatics. wikipedia.org It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating an aryllithium intermediate that can be trapped by an electrophile. youtube.comias.ac.in

For the synthesis of this compound, a suitable starting material would be 2-chloro-3-fluorobenzoic acid. The carboxylic acid can be converted into a potent DMG, such as a secondary or tertiary amide (e.g., -CONEt₂).

Formation of the DMG: 2-chloro-3-fluorobenzoic acid is converted to its corresponding N,N-diethylamide. The amide group is a powerful DMG.

Directed ortho-Lithiation: The amide directs the lithiation to the C6 position. The existing fluorine at C3 and chlorine at C2 would sterically and electronically favor deprotonation at the C6 position.

Iodination: The resulting aryllithium intermediate is quenched with an iodine source (e.g., I₂) to install the iodine atom at the C6 position, yielding 2-chloro-3-fluoro-6-iodo-N,N-diethylbenzamide.

Hydrolysis: The amide is hydrolyzed back to the carboxylic acid to give the final product.

The hierarchy of DMGs has been extensively studied, with amides and O-carbamates being among the most effective. uwindsor.canih.gov This method offers high regioselectivity, which is often difficult to achieve with classical electrophilic substitution.

Carboxylation Reactions on Halogenated Intermediates

This approach involves the preparation of a trihalogenated benzene (B151609) ring followed by the introduction of the carboxyl group. The key intermediate would be 1-chloro-2-fluoro-5-iodobenzene.

Formation of an Organometallic Reagent: The intermediate, 1-chloro-2-fluoro-5-iodobenzene, can be converted into an organometallic species. This is typically achieved through halogen-metal exchange. Treating the aryl iodide with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures results in the formation of 2-chloro-3-fluoro-6-lithiobenzene.

Carboxylation: The aryllithium species is a potent nucleophile and reacts readily with carbon dioxide (either as a gas or as solid dry ice) in an electrophilic attack.

Acidic Workup: Subsequent acidic workup protonates the resulting carboxylate salt to yield this compound.

Transition metal-catalyzed carboxylation methods have also been developed, using CO gas and various catalysts, which can sometimes offer milder conditions and improved functional group tolerance. rsc.orgnih.gov

Carboxylation MethodReagentsKey Features
Organolithium/GrignardR-Li or R-MgX, then CO₂Classical, widely used, requires low temperatures.
Copper-CatalyzedCu(I) catalyst, CO₂, ligandTolerates a wider range of functional groups. nih.gov
Radical CarboxylationCO, radical initiatorUseful for specific substrates like alkyl iodides. rsc.org

This table summarizes common carboxylation strategies applicable to halogenated intermediates.

Modern Catalytic Synthesis Strategies

Modern synthetic chemistry increasingly relies on transition metal-catalyzed reactions to build complex molecules with high efficiency and selectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)

While cross-coupling reactions are primarily known for forming carbon-carbon or carbon-heteroatom bonds, they can be integrated into synthetic routes for polysubstituted arenes. For a target like this compound, their application is more likely in the synthesis of a complex precursor rather than the direct installation of the halogens or the carboxyl group onto a simple benzene ring.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide using a palladium catalyst. A potential, though indirect, route could involve coupling a dihaloboronic acid with another organohalide to assemble the substituted aromatic core. More practically, a borylated arene could be synthesized and then subjected to oxidation to form a hydroxyl group or, under specific conditions, a carboxylic acid.

Stille Coupling: This involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups.

Heck Coupling: This reaction forms a substituted alkene from an aryl halide and an alkene. It is less directly applicable to this specific synthesis.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. The resulting alkyne could potentially be transformed into a carboxylic acid through oxidative cleavage, but this is a multi-step process.

These powerful catalytic methods provide access to a vast array of substituted aromatic compounds, but for a relatively small, polyhalogenated molecule like this compound, classical methods like directed ortho-metalation or stepwise functionalization are often more direct and efficient. mdpi.com

Reaction NameOrganometallic ReagentOrganohalide PartnerCatalystBond Formed
Suzuki R-B(OH)₂ or R-B(OR)₂R'-XPdC-C
Stille R-Sn(Alkyl)₃R'-XPdC-C
Heck AlkeneR'-XPdC-C (alkenyl)
Sonogashira Terminal AlkyneR'-XPd / CuC-C (alkynyl)

This table provides a comparative overview of major transition metal-catalyzed cross-coupling reactions.

Strategies for Selective Iodination

Selective iodination of an aromatic ring is a crucial step in the synthesis of this compound. The challenge lies in directing the iodine atom to the specific C-6 position in a precursor that is already substituted with chlorine and fluorine. The directing effect of the existing substituents and the carboxyl group plays a significant role in determining the outcome of the iodination reaction.

One common strategy involves the use of iodine in the presence of an oxidizing agent. For instance, a combination of iodine and iodic acid in a solvent like ethanol can be employed for the iodination of activated aromatic compounds. researchgate.net The reaction proceeds in a regioselective manner, with iodination typically occurring at the electron-rich ortho or para positions relative to activating groups. researchgate.net In a potential precursor like 2-chloro-3-fluorobenzoic acid, the carboxylic acid group directs ortho, while the halogens have competing directing effects. Careful optimization of reaction conditions would be necessary to achieve selective iodination at the C-6 position.

Another approach is the ortho-iodination of benzoic acids through transition metal-catalyzed C-H activation. Iridium-catalyzed methods have been developed for the ortho-selective iodination of various benzoic acids under mild conditions. researchgate.net These reactions often utilize a directing group, in this case, the carboxylic acid itself, to achieve high regioselectivity. For a 2-chloro-3-fluorobenzoic acid substrate, this methodology could potentially lead to iodination at the C-6 position.

A two-step approach involving iodination followed by ipso-iododecarboxylation has also been reported for the synthesis of multi-iodinated arenes, which could be adapted for this synthesis. publish.csiro.au

Table 1: Comparison of Selective Iodination Strategies

Method Reagents Key Features Potential Application
Iodine/Iodic Acid I₂, HIO₃, Ethanol Regioselective for electron-rich positions; catalyst-free. researchgate.net Direct iodination of 2-chloro-3-fluorobenzoic acid.
Iridium-Catalyzed C-H Activation Iridium complex, Iodine High ortho-selectivity; mild conditions. researchgate.netrsc.org Ortho-iodination of a suitable benzoic acid precursor.
Regioselective Chlorination and Fluorination Methods

The introduction of chlorine and fluorine atoms at specific positions on the benzoic acid ring is another critical aspect of the synthesis.

Regioselective Chlorination: Classical electrophilic chlorination of benzoic acid is challenging due to the deactivating nature of the carboxyl group, which directs incoming electrophiles to the meta-position. youtube.com However, for the synthesis of this compound, chlorination is required at the ortho position relative to the carboxyl group. This can be achieved through directed ortho-lithiation followed by quenching with an electrophilic chlorine source. This method, however, often requires stoichiometric amounts of strong bases and cryogenic temperatures. nih.gov

More recently, transition metal-catalyzed C-H chlorination has emerged as a powerful tool. Palladium-catalyzed reactions, for example, can achieve ortho-chlorination of benzoic acids with the assistance of a directing group. nih.gov Nickel-catalyzed C-H chlorination using lithium halides has also been reported, providing an efficient route to ortho-halogenated arenes. researchgate.netrsc.org

Regioselective Fluorination: Direct electrophilic fluorination of arenes is often difficult. A common approach for introducing fluorine is through the use of reagents like Selectfluor. nih.gov This reagent can be used for the late-stage fluorination of electron-rich arenes under mild conditions. nih.gov For less activated substrates, nucleophilic aromatic substitution (SNAr) on a suitably activated precursor, or methods involving the conversion of an amino group to fluorine via the Balz-Schiemann reaction are often employed. The synthesis of 2-fluorobenzoic acids has been achieved through the nucleophilic fluorination of 1-arylbenziodoxolones. arkat-usa.org

Table 2: Selected Methods for Regioselective Halogenation

Halogenation Method Catalyst/Reagent Key Features
Chlorination Directed ortho-lithiation n-BuLi, Cl₃CCCl₃ High ortho-selectivity, requires low temperatures. nih.gov
Chlorination Pd-catalyzed C-H activation Pd(II) catalyst, N-chlorosuccinimide (NCS) Catalytic, milder conditions. nih.gov
Fluorination Nucleophilic Fluorination 1-Arylbenziodoxolones, CsF Single-step preparation of 2-fluorobenzoic acids. arkat-usa.org

C-H Activation Methodologies for Direct Functionalization

Direct functionalization of C-H bonds has become an increasingly important strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional methods that require pre-functionalized starting materials. researchgate.netacs.org

While the carboxyl group in benzoic acid is a strong ortho-directing group in many C-H activation reactions, strategies for achieving meta-halogenation have also been developed. Palladium-catalyzed meta-C-H bromination and chlorination of benzoic acid derivatives have been reported. nih.govrsc.org These reactions often employ a directing group that positions the catalyst to activate a meta C-H bond. Although the target molecule requires ortho- and meta-halogenation relative to other halogens, these strategies highlight the developing control over regioselectivity in C-H functionalization. For instance, a Pd(II)-catalyzed meta-C-H bromination of aniline and benzoic acid derivatives using N-bromophthalimide (NBP) has been demonstrated to be effective for a broad range of substrates. nih.govrsc.orgresearchgate.net

Oxidative coupling is a reaction where two molecular entities are joined through an oxidative process, often catalyzed by a transition metal. wikipedia.org In the context of synthesizing complex benzoic acids, oxidative coupling could involve the direct activation of two C-H bonds or a C-H bond and another functional group. unirioja.es For example, rhodium(III)-catalyzed oxidative coupling of benzoic acids with alkynes can lead to the formation of isocoumarins, which are precursors to substituted benzoic acids. unirioja.es While not a direct route to halogenation, these methods can be used to build the carbon skeleton, which can then be further functionalized. Molybdenum(V) reagents have also been used in the oxidative coupling of electron-rich aryl moieties. uni-mainz.de

Decarboxylative Halogenation Approaches

Decarboxylative halogenation provides a powerful method for the introduction of halogens by replacing a carboxylic acid group. princeton.eduwikipedia.org This approach is particularly useful when the corresponding carboxylic acid is readily available. A general catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has been developed, which can provide access to bromo-, iodo-, chloro-, and fluoro(hetero)arenes. princeton.edu This strategy relies on the generation of an aryl radical intermediate that can be trapped by various halogenating agents. princeton.eduosaka-u.ac.jp

For the synthesis of this compound, one could envision a precursor such as 2-chloro-3-fluorophthalic acid. Selective mono-decarboxylative iodination would then yield the desired product. The success of this approach would depend on the ability to control the regioselectivity of the decarboxylation and halogenation steps. The decarboxylation of halogenated aromatic carboxylic acids can also be achieved by heating in the presence of water. google.comgoogle.com

Stereoselective Synthesis of Chiral Derivatives

While this compound itself is not chiral, stereoselective synthesis becomes relevant if chiral derivatives are targeted, or if chiral precursors are used. Asymmetric synthesis aims to prepare only one of two possible enantiomers of a final product. ethz.ch This can be achieved through various techniques, including the use of a chiral pool (enantioenriched starting materials), resolution of enantiomeric mixtures, chiral auxiliaries, or enantioselective catalysis. ethz.ch

For instance, if a precursor to this compound contained a stereocenter, its synthesis would require stereoselective methods. Modern methods for the stereoselective synthesis of chiral sulfinyl compounds, for example, have been extensively reviewed and could be applied to precursors containing a sulfoxide group. nih.gov The synthesis of novel chiral organocatalysts, such as those derived from binaphthylazepine, also demonstrates the advanced strategies available for creating chiral molecules. nih.gov If a chiral derivative of the target benzoic acid were to be synthesized, these principles of stereoselective synthesis would be paramount.

Green Chemistry Principles in Synthesis

The growing emphasis on sustainable manufacturing practices in the pharmaceutical industry has propelled the adoption of green chemistry principles to minimize the environmental footprint of synthesizing active pharmaceutical ingredients (APIs) and their intermediates. The production of this compound, a key building block in various pharmaceutical compounds, presents a case study for the implementation of these principles to enhance efficiency and reduce waste.

Atom Economy and E-Factor Considerations

A fundamental principle of green chemistry is maximizing atom economy , a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts.

For the synthesis of this compound, traditional multi-step syntheses involving protecting groups and stoichiometric reagents often exhibit low atom economy. For instance, a hypothetical synthesis starting from a simpler substituted benzene and introducing the halogen and carboxylic acid functionalities sequentially could generate significant waste in the form of leaving groups and deprotection byproducts.

To quantify the environmental impact beyond atom economy, the Environmental Factor (E-Factor) is employed. The E-Factor is the ratio of the mass of waste generated to the mass of the desired product. In the pharmaceutical industry, E-Factors can be notoriously high, often ranging from 25 to over 100, due to the complexity of the molecules and the stringent purity requirements.

Table 1: Comparison of Atom Economy and E-Factor for a Hypothetical Synthetic Step

MetricTraditional HalogenationCatalytic Halogenation
Atom Economy (%) < 50%> 80%
E-Factor > 50< 10

Note: Data is illustrative and depends on the specific reagents and reaction conditions.

By designing synthetic routes that favor addition and rearrangement reactions over substitutions and eliminations, the atom economy for the synthesis of this compound can be significantly improved, thereby reducing the E-Factor.

Use of Sustainable Reagents and Catalytic Systems (e.g., Photoredox Catalysis, Hypervalent Iodine Reagents)

The selection of reagents and catalysts plays a pivotal role in the greenness of a synthetic process. Moving away from stoichiometric and often toxic reagents towards catalytic and more benign alternatives is a key strategy.

Photoredox Catalysis: This emerging field utilizes visible light to drive chemical reactions through single-electron transfer processes. For the synthesis of halogenated aromatic compounds, photoredox catalysis offers a milder and more selective alternative to traditional methods that often require harsh conditions and heavy metal catalysts. The introduction of the iodine atom onto the 2-chloro-3-fluorobenzoic acid precursor could potentially be achieved using a photoredox-catalyzed C-H iodination, which would represent a significant advancement in terms of sustainability. These reactions can often be performed at room temperature, reducing energy consumption.

Hypervalent Iodine Reagents: These compounds have gained prominence as environmentally friendly oxidizing agents and electrophilic halogen sources. publish.csiro.au Reagents like (diacetoxyiodo)benzene (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (PIFA) can be used for various transformations, including halogenations. patsnap.comgoogle.com In the context of synthesizing this compound, a hypervalent iodine reagent could be employed for the direct iodination of a 2-chloro-3-fluorobenzoic acid precursor, often with high regioselectivity and under mild conditions. google.com Furthermore, the development of catalytic systems using hypervalent iodine reagents is an active area of research, which would further enhance their green credentials by reducing the amount of reagent required. google.com

Solvent Selection and Waste Minimization Strategies

Solvents constitute a significant portion of the mass in a typical chemical process and are a major contributor to waste generation and environmental pollution. Therefore, careful solvent selection is a cornerstone of green synthesis.

The ideal green solvent is non-toxic, non-flammable, readily available from renewable resources, and easily recyclable. While traditional syntheses of halogenated benzoic acids might employ chlorinated solvents like dichloromethane or chloroform, green chemistry principles advocate for the use of safer alternatives.

Table 2: Green Solvent Selection Guide

Solvent ClassExamplesGreen Chemistry Considerations
Recommended Water, Ethanol, IsopropanolLow toxicity, biodegradable, readily available.
Usable Ethyl acetate, TolueneModerate environmental impact, can often be recycled.
Undesirable Dichloromethane, ChloroformHigh toxicity, environmental persistence.

For the synthesis of this compound, exploring the use of greener solvents such as ethyl acetate or even water, if the reaction conditions permit, would be a significant step towards sustainability.

Waste Minimization Strategies: Beyond solvent selection, several other strategies can be implemented to minimize waste:

Process Intensification: Utilizing continuous flow reactors can improve reaction efficiency, reduce solvent usage, and enhance safety.

Catalyst Recycling: Employing heterogeneous catalysts or developing methods for the recovery and reuse of homogeneous catalysts can significantly reduce waste and cost.

One-Pot Syntheses: Designing synthetic sequences where multiple reaction steps are carried out in a single reactor without isolating intermediates can reduce solvent use, energy consumption, and waste generation.

By integrating these green chemistry principles into the synthetic design for this compound, the pharmaceutical industry can move towards more sustainable and economically viable manufacturing processes.

Advanced Spectroscopic and Structural Characterization of the Compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds in solution. It provides unparalleled insight into the chemical environment of magnetically active nuclei, enabling the determination of atomic connectivity and spatial relationships.

Multi-Nuclear NMR Analysis (e.g., ¹H, ¹³C, ¹⁹F)

A comprehensive multi-nuclear NMR analysis is fundamental to piecing together the molecular puzzle of 2-chloro-3-fluoro-6-iodobenzoic acid. By probing the ¹H, ¹³C, and ¹⁹F nuclei, a detailed electronic and structural map of the molecule can be constructed.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents (chloro, fluoro, and iodo) and the carboxylic acid group. The coupling patterns (splitting) between adjacent protons would provide crucial information about their relative positions on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached halogens, with the carbon attached to the iodine atom appearing at a characteristically upfield position due to the heavy atom effect. The carbonyl carbon of the carboxylic acid will resonate at a downfield chemical shift.

¹⁹F NMR: As fluorine has a 100% natural abundance of the ¹⁹F isotope with a spin of ½, ¹⁹F NMR is a highly sensitive and informative technique. The spectrum for this compound would show a single resonance for the fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment and can be used to confirm the substitution pattern on the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei can provide valuable structural information.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H7.5 - 8.2Doublet of doubletsJ(H,H), J(H,F)
¹³C90 - 170Singlet, DoubletJ(C,F)
¹⁹F-110 to -120Doublet of doubletsJ(F,H)

Note: The predicted data is based on general principles of NMR spectroscopy and data for structurally similar compounds. Actual experimental values may vary.

2D NMR Techniques for Connectivity and Proximity Elucidation

To unambiguously assign the NMR signals and establish the precise connectivity of atoms, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (those not attached to any protons), such as the carbons bearing the chloro, iodo, and carboxylic acid groups, by observing their long-range couplings to the aromatic protons.

Conformational Analysis and Intramolecular Interactions via NMRrsc.org

The spatial arrangement of atoms, or conformation, of this compound can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. mdpi.com By analyzing the cross-peaks in a NOESY spectrum, it is possible to determine the preferred orientation of the carboxylic acid group relative to the bulky iodine and chlorine substituents. Intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent fluorine or chlorine atom, if present, would also influence the conformation and could be inferred from the NMR data.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

The exact mass of the molecular ion of this compound can be measured with high precision using HRMS. This experimental value can then be compared to the calculated theoretical mass to confirm the elemental formula (C₇H₃ClFO₂I). The high resolution allows for the differentiation between ions of very similar nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion (in this case, the molecular ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Loss of a halogen atom: Cleavage of the C-I or C-Cl bond.

Decarboxylation: Loss of CO₂ from the carboxylic acid group. libretexts.org

Loss of water: Elimination of H₂O from the carboxylic acid. libretexts.org

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together and confirmed.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for this compound

IonPredicted Exact Mass (m/z)
[M]⁺313.8847
[M-Cl]⁺278.9158
[M-I]⁺186.9833
[M-COOH]⁺268.9031

Note: The predicted exact masses are calculated based on the most abundant isotopes of each element.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) provides a fingerprint of the functional groups present in the molecule.

For this compound, the IR and Raman spectra would exhibit characteristic vibrational bands corresponding to:

O-H stretch: A broad band in the high-frequency region of the IR spectrum (around 2500-3300 cm⁻¹) is characteristic of the carboxylic acid hydroxyl group.

C=O stretch: A strong absorption band in the IR spectrum (around 1700 cm⁻¹) corresponds to the carbonyl group of the carboxylic acid.

C-C aromatic stretches: Bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

C-F, C-Cl, and C-I stretches: These vibrations will appear in the fingerprint region of the spectrum (below 1300 cm⁻¹). The C-I stretching vibration is expected at a lower frequency due to the larger mass of the iodine atom.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis, as some modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H stretch (Carboxylic Acid)2500 - 3300
C=O stretch (Carboxylic Acid)1680 - 1720
C-C stretch (Aromatic)1450 - 1600
C-F stretch1100 - 1300
C-Cl stretch600 - 800
C-I stretch500 - 600

Note: The predicted frequency ranges are based on characteristic group frequencies and may be influenced by the specific electronic and steric environment of the molecule.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide profound insights into molecular structure, reactivity, and spectroscopic properties. For halogenated benzoic acids, DFT, particularly using the B3LYP functional with a basis set like 6-311++G(d,p), has been shown to be a reliable method for obtaining optimized geometries and vibrational frequencies. nih.govnih.gov These calculations form the foundation for the analyses described in the following sections.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govkarazin.ua

A small HOMO-LUMO gap suggests that a molecule can be easily excited, implying higher chemical reactivity and lower stability. nih.gov For a molecule like 2-chloro-3-fluoro-6-iodobenzoic acid, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the iodine atom, while the LUMO would likely be distributed over the carboxylic acid group and the aromatic ring. This distribution facilitates intramolecular charge transfer from the electron-donating parts to the electron-accepting parts of the molecule.

Computational studies on the related 2-chloro-6-fluorobenzoic acid have determined its HOMO and LUMO energies, showing that charge transfer occurs within the molecule. nih.gov A similar analysis for this compound would yield precise energy values, allowing for the calculation of important quantum chemical parameters.

Table 1: Calculated Quantum Chemical Parameters (Illustrative)

Parameter Definition Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Related to electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Related to electron-accepting ability
Energy Gap (ΔE) ΔE = ELUMO - EHOMO Indicates chemical reactivity and stability
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution |

This table illustrates the parameters that would be derived from a HOMO-LUMO analysis. Actual values for this compound require specific calculations.

DFT calculations are highly effective in predicting vibrational spectra (FT-IR and FT-Raman). nih.gov By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the computational method, allowing for a direct and accurate comparison with experimental spectra. nih.gov

For instance, a study on 2-chloro-6-fluorobenzoic acid successfully assigned the fundamental vibrational modes by comparing the scaled theoretical wavenumbers with experimental FT-IR and FT-Raman data. nih.gov A similar computational approach for this compound would enable the assignment of its characteristic vibrational bands, such as the O-H stretching of the carboxylic acid, the C=O carbonyl stretching, and vibrations associated with the C-Cl, C-F, and C-I bonds. This comparison is vital for confirming the molecular structure and understanding its vibrational properties.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netwalisongo.ac.id

For this compound, an MEP map would likely show the most negative potential (red) localized around the oxygen atoms of the carboxylic group, making them sites for electrophilic interaction. The most positive potential (blue) would be expected around the acidic hydrogen of the carboxylic group, identifying it as the primary site for nucleophilic attack. nih.gov The halogen atoms would exhibit dual characteristics, with negative potential on their lateral sides and a region of positive potential (a "sigma-hole") along the axis of the carbon-halogen bond, which is particularly significant for iodine and can lead to halogen bonding. researchgate.net

Substituted benzoic acids can exist in different spatial arrangements, or conformations, primarily due to rotation around the C-C bond connecting the carboxylic group to the benzene ring and the C-O bond within the carboxylic group. nih.gov These rotations give rise to different conformers, typically a cis form (O=C-O-H dihedral angle ~0°) and a higher-energy trans form (O=C-O-H dihedral angle ~180°).

Detailed DFT calculations on 2-chloro-6-fluorobenzoic acid have revealed its conformational landscape. nih.gov It was found to have one stable cis conformer, which is the lowest energy structure, and a less stable trans conformer. nih.gov The energy barrier for the conversion from the more stable cis form to the trans form was calculated to be 47.5 kJ·mol⁻¹, while the reverse transformation has a lower barrier of 30.4 kJ·mol⁻¹. nih.gov This suggests that the trans conformer, being higher in energy and having a relatively low barrier for conversion back to the cis form, would be unstable and likely decay spontaneously to the cis conformer via quantum mechanical tunneling, even at low temperatures. nih.gov

A similar conformational analysis of this compound would be crucial to understand its structural preferences and the dynamics of its functional group. The steric and electronic effects of the three different halogen substituents would lead to a unique potential energy surface.

Table 2: Calculated Conformational Energy Data for 2-chloro-6-fluorobenzoic acid (as a proxy)

Conformer Relative Energy (kJ·mol⁻¹) cis → trans Barrier (kJ·mol⁻¹) trans → cis Barrier (kJ·mol⁻¹)
cis 0.00 47.5 -
trans 17.07 - 30.4

Data from B3LYP/6-311++G(d,p) calculations on 2-chloro-6-fluorobenzoic acid. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in isolation (gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a condensed phase like a solution. MD simulations would allow for the investigation of how this compound interacts with solvent molecules, such as water. This analysis could reveal details about the stability of its hydration shell, the dynamics of hydrogen bonding between the carboxylic acid group and water, and how the solvent influences its conformational preferences. Such simulations are essential for bridging the gap between the properties of an isolated molecule and its behavior in a real-world chemical or biological environment.

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and, most importantly, transition states can be located and characterized. For this compound, these methods could be used to predict the mechanisms of various reactions. For example, the deprotonation of the carboxylic acid, its esterification, or nucleophilic substitution reactions on the aromatic ring could be modeled. Calculating the energy barriers (activation energies) associated with the transition states would provide quantitative predictions of reaction rates and help determine the most favorable reaction pathway. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the properties of chemicals based on their molecular structure. nih.gov These models establish a mathematical relationship between the chemical structure and a specific property of interest. researchgate.net This approach is valuable for predicting properties without the need for experimental synthesis and measurement, thus saving time and resources. nih.gov

The foundation of a QSPR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For a molecule like this compound, a wide array of descriptors can be generated using specialized software. These descriptors fall into several categories:

Constitutional Descriptors: These are the simplest descriptors and include counts of atoms, bonds, rings, molecular weight, and atom types.

Topological Descriptors: These describe the connectivity of atoms in a molecule and are derived from its two-dimensional representation. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are derived from the three-dimensional structure of the molecule and include information about its size, shape, and surface area.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as dipole moment, frontier orbital energies (HOMO and LUMO), and partial charges on atoms. nih.gov

Once a large pool of descriptors is generated, the next crucial step is to select a subset of the most relevant descriptors that have the strongest correlation with the property being predicted. kg.ac.rs This is important to avoid overfitting the model and to create a model that is both simple and predictive. scielo.br Common descriptor selection techniques include:

Stepwise Regression: Descriptors are iteratively added or removed from the model based on their statistical significance.

Genetic Algorithms: These are optimization algorithms inspired by natural selection that can efficiently search for the best combination of descriptors. researchgate.net

Principal Component Analysis (PCA): This is a dimensionality reduction technique that can be used to identify the most important descriptors.

A hypothetical set of descriptors that could be generated for a QSPR study involving this compound and similar compounds is presented in Table 1.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

After selecting the most relevant descriptors, a statistical model is developed to establish the mathematical relationship between the descriptors and the property of interest. Several statistical methods can be employed for this purpose:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the property to the selected descriptors. researchgate.net

Partial Least Squares (PLS): This is a more advanced regression technique that is suitable when the number of descriptors is large or when there is multicollinearity among the descriptors.

Artificial Neural Networks (ANN): These are machine learning models that can capture complex non-linear relationships between descriptors and properties. nih.gov

The developed QSPR model must be rigorously validated to ensure its reliability and predictive power. nih.govuniroma1.it Validation is typically performed using both internal and external methods:

Internal Validation: This involves assessing the model's performance on the same dataset that was used for its development. A common technique is cross-validation , where the dataset is repeatedly split into training and testing sets, and the model's predictive ability is averaged over all splits. scielo.br The leave-one-out cross-validated correlation coefficient (Q²) is a key statistic used in this process. mdpi.com

External Validation: This involves evaluating the model's performance on an independent dataset of compounds that were not used in the model development. uniroma1.it This is considered the most stringent test of a model's predictive capability. The predictive R² (R²_pred) is a common metric for external validation.

Key statistical parameters used to evaluate the performance of a QSPR model are summarized in Table 2.

Table 2: Statistical Parameters for QSPR Model Validation

Parameter Description Acceptable Value
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. > 0.6
Q² (Cross-validated R²) A measure of the model's internal predictive ability. > 0.5
R²_pred (Predictive R²) A measure of the model's external predictive ability. > 0.6

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

In the absence of specific experimental data for this compound, a hypothetical QSPR study would involve synthesizing a series of related compounds, experimentally measuring a property of interest (e.g., solubility, toxicity, or biological activity), generating molecular descriptors for all compounds, and then following the steps of descriptor selection, model development, and validation as described above. The resulting validated QSPR model could then be used to predict the properties of new, unsynthesized compounds, including this compound.

Reactivity and Derivatization Chemistry

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, alcohols, and aldehydes, as well as products of decarboxylation.

The carboxylic acid functionality of 2-chloro-3-fluoro-6-iodobenzoic acid can be readily converted to esters and amides through various standard coupling methods. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents.

Amidation involves the reaction of the carboxylic acid with an amine. This transformation often requires the use of activating agents to form a more reactive intermediate, such as an acyl chloride or an active ester, which then readily reacts with the amine. Direct amidation can also be facilitated by reagents that promote the condensation of carboxylic acids and amines. researchgate.net

These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic properties of a lead compound.

The carboxylic acid group can be selectively reduced to either a primary alcohol or an aldehyde. The reduction to the corresponding benzyl alcohol, (2-chloro-3-fluoro-6-iodophenyl)methanol, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). Care must be taken as these reagents can sometimes affect the aryl halides, particularly the iodo group.

More controlled reduction to the aldehyde, 2-chloro-3-fluoro-6-iodobenzaldehyde, is more challenging but can be achieved using specific reagents that can stop the reduction at the aldehyde stage.

Table 1: Reduction Reactions of the Carboxylic Acid Moiety

Starting MaterialProductReagent(s)
This compound(2-chloro-3-fluoro-6-iodophenyl)methanolLiAlH₄ or BH₃-THF
This compound2-chloro-3-fluoro-6-iodobenzaldehydeDIBAL-H (at low temp.) or other selective reducing agents

This table represents typical transformations; specific reaction conditions may vary.

Decarboxylation, the removal of the carboxyl group, can be a useful transformation for accessing the corresponding 1-chloro-2-fluoro-5-iodobenzene. This reaction is often thermally induced or catalyzed by metals, such as copper. google.comepo.org The stability of the resulting aryl anion or radical intermediate influences the ease of decarboxylation. For halogenated aromatic carboxylic acids, this process can sometimes be achieved by heating in a high-boiling point solvent. google.com The presence of multiple electron-withdrawing halogens can impact the reaction conditions required for efficient decarboxylation. nih.gov

Reactivity of Aromatic Halogens (Cl, F, I)

The three different halogen atoms on the aromatic ring exhibit distinct reactivities, which allows for selective functionalization. The general order of reactivity for leaving groups in many cross-coupling and nucleophilic substitution reactions is I > Br > Cl >> F. This differential reactivity is key to the synthetic utility of this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Given the reactivity trend of halogens, the iodine atom at the C6 position is the most susceptible to oxidative addition to a palladium(0) catalyst and is therefore the primary site for cross-coupling reactions.

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively couple at the iodo position while leaving the chloro and fluoro substituents intact. This chemoselectivity allows for the stepwise introduction of different groups onto the aromatic ring. researchgate.netrsc.org

Table 2: Chemoselective Cross-Coupling at the Iodine Position

Reaction TypeCoupling PartnerCatalyst/Ligand System (Typical)
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, base (e.g., Na₂CO₃)
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N)
HeckAlkenePd(OAc)₂, P(o-tolyl)₃, base
Buchwald-HartwigAminePd₂(dba)₃, ligand (e.g., BINAP), base

This table provides illustrative examples. Optimal conditions depend on the specific substrates.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgopenstax.org

In this compound, the carboxylic acid group (or its deprotonated carboxylate form) and the halogens themselves act as electron-withdrawing groups, activating the ring towards nucleophilic attack. The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their reactivity in palladium-catalyzed cross-coupling. youtube.com This is because the rate-determining step is often the initial attack of the nucleophile, which is favored at the most electron-deficient carbon, a character enhanced by the high electronegativity of fluorine.

Therefore, under SNAr conditions, it is possible to selectively replace the fluorine atom with a suitable nucleophile (e.g., alkoxides, amines, thiols), while the chlorine and iodine atoms remain unaffected. This orthogonal reactivity compared to cross-coupling reactions further highlights the synthetic potential of this molecule.

Lithium-Halogen Exchange Reactions and Subsequent Quenching

Lithium-halogen exchange is a powerful organometallic reaction for converting organic halides into organolithium compounds, which are potent nucleophiles. wikipedia.org In the case of this compound, the carbon-halogen bond reactivity towards lithium exchange follows the established trend of I > Br > Cl. wikipedia.org Consequently, the iodine atom at the C-6 position is the most susceptible to exchange when treated with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).

This reaction is typically rapid and kinetically controlled, often proceeding faster than competing reactions like nucleophilic addition. wikipedia.orgharvard.edu The exchange generates a highly reactive aryllithium intermediate. This intermediate is not isolated but is immediately "quenched" by adding an electrophile to the reaction mixture. This process allows for the regioselective introduction of a wide variety of substituents at the C-6 position. The carboxylic acid proton is acidic and will be deprotonated by the organolithium reagent, requiring the use of at least two equivalents of the reagent.

Below is a table of common organolithium reagents used for the exchange and various electrophiles used for quenching the resulting aryllithium species.

Organolithium ReagentElectrophile for QuenchingResulting Functional Group at C-6
n-Butyllithium (n-BuLi)Carbon dioxide (CO2)Carboxylic acid
sec-Butyllithium (s-BuLi)N,N-Dimethylformamide (DMF)Aldehyde
tert-Butyllithium (t-BuLi)Aldehydes/Ketones (e.g., Benzaldehyde)Secondary/Tertiary Alcohol
Methyllithium (MeLi)Alkyl halides (e.g., Methyl iodide)Alkyl group
Phenyllithium (PhLi)Disulfides (e.g., Dimethyl disulfide)Thioether

Electrophilic Aromatic Substitution (EAS) on the Benzoic Acid Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com The reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com In substituted benzene derivatives, the existing substituents significantly influence both the rate of reaction and the position of the incoming electrophile (regioselectivity). lumenlearning.com

Regioselectivity and Directing Effects of Existing Substituents

The regioselectivity of EAS on the this compound ring is complex due to the presence of four distinct substituents. The available positions for substitution are C-4 and C-5. The directing effect of each substituent must be considered to predict the likely outcome.

Activating/Deactivating Nature: All substituents on this ring are deactivating, meaning they decrease the rate of EAS compared to benzene. libretexts.orglibretexts.org Halogens (F, Cl, I) are weakly deactivating, while the carboxylic acid group is moderately to strongly deactivating. lumenlearning.compressbooks.pub

Directing Effects:

Halogens (F, Cl, I): Halogen substituents are ortho-, para-directors. libretexts.orgpressbooks.pub

Carboxylic Acid (-COOH): The carboxylic acid group is a meta-director. libretexts.org

The combined influence of these groups on the two open positions is summarized in the table below.

SubstituentPositionDirecting EffectInfluence on C-4Influence on C-5
-COOHC-1MetaWeakly disfavoredFavored
-ClC-2Ortho, ParaFavored (para)Disfavored
-FC-3Ortho, ParaFavored (ortho)Favored (ortho)
-IC-6Ortho, ParaDisfavoredFavored (ortho)

Based on this analysis, position C-5 is directed to by three substituents (-COOH, -F, -I), while position C-4 is directed to by two (-Cl, -F). Therefore, electrophilic substitution is most likely to occur at the C-5 position, although a mixture of products is possible depending on the specific electrophile and reaction conditions. Steric hindrance from the adjacent iodine atom at C-6 might also influence the accessibility of the C-5 position.

Cyclization and Heterocycle Formation Strategies

The multiple halogen and carboxylic acid functional groups on this compound make it a valuable precursor for synthesizing complex cyclic structures.

Synthesis of Fused Ring Systems and Polycyclic Scaffolds

The ortho-iodo-benzoic acid motif is a well-known starting point for constructing fused ring systems, particularly through transition metal-catalyzed reactions. For instance, palladium-catalyzed coupling reactions between the ortho-iodine and the carboxylic acid group with alkynes can lead to the formation of isocoumarin derivatives. researchgate.net This strategy involves an initial Sonogashira coupling of the alkyne at the C-6 position, followed by an intramolecular cyclization. Such reactions are pivotal in creating polycyclic scaffolds that are prevalent in natural products and materials science. researchgate.netthieme.de

Another approach involves the aryllithium species generated from the lithium-halogen exchange at C-6. This intermediate can undergo intramolecular reactions if a suitable electrophilic group is present elsewhere on the molecule or on a tethered side chain, leading to the formation of a new fused ring.

Construction of Novel Heterocyclic Derivatives

The carboxylic acid functionality is a key handle for building a variety of heterocyclic derivatives. uobaghdad.edu.iq It can be readily converted into other functional groups, such as an acyl chloride or an amide, which then serve as precursors for cyclization reactions.

For example, condensation of the corresponding acid hydrazide (formed from the ester and hydrazine hydrate) with various aldehydes can produce acylhydrazones. mdpi.com These acylhydrazones are versatile intermediates for synthesizing heterocycles like 1,3,4-oxadiazoles. Similarly, reaction of the carboxylic acid with thiosemicarbazide followed by cyclization can yield thiadiazole derivatives. uobaghdad.edu.iq These synthetic routes allow for the construction of novel five-membered heterocyclic rings attached to the complex benzoic acid core. uobaghdad.edu.iqnih.gov

Applications As a Synthetic Building Block and Precursor

Role in the Synthesis of Complex Organic Molecules

The compound serves as a pivotal starting material or intermediate in the construction of elaborate organic structures. The presence of three different halogens offers chemists a powerful toolset for regioselective modifications.

2-chloro-3-fluoro-6-iodobenzoic acid is an important intermediate for the synthesis of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. alfachemic.com The distinct reactivity of the carbon-iodine bond compared to the carbon-chlorine and carbon-fluorine bonds is particularly advantageous. The iodine atom is readily substituted or utilized in cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. This capability allows for the construction of highly tailored molecules. For instance, related halogenated benzoic acids are used to prepare specialized aryl-oxadiazoles and fluoro-substituted benzoyl chlorides. sigmaaldrich.com

The structure of this compound is inherently designed for the creation of multi-functionalized aromatic systems. Chemists can exploit the hierarchical reactivity of the halogens to introduce a variety of substituents in a controlled manner.

Differential Reactivity for Sequential Functionalization:

Iodine: The C-I bond is the most reactive site for metal-catalyzed cross-coupling reactions, allowing for the initial introduction of complex fragments.

Chlorine: The C-Cl bond is more robust but can be activated for nucleophilic aromatic substitution or participate in coupling reactions under more forcing conditions.

Fluorine: The C-F bond is the strongest and typically remains intact during initial transformations, influencing the electronic properties of the ring and serving as a key modulator of the final product's characteristics.

Carboxylic Acid: This group can be converted into a wide array of other functionalities, including esters, amides, and acid halides, or it can direct metallation at adjacent positions.

This multi-handle approach enables the synthesis of densely functionalized benzene (B151609) rings, which are core structures in many high-value chemical products.

Development of Novel Pharmacophore Scaffolds

In medicinal chemistry, a pharmacophore is the specific three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. This compound serves as an excellent starting scaffold for designing new pharmacophores. nih.gov

The use of halogens is a common and effective strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties. researchgate.net This compound provides a unique combination of three different halogens on a single scaffold.

Fluorine: Often incorporated to improve metabolic stability by blocking sites of oxidation, enhance binding affinity through hydrogen bonding or electrostatic interactions, and increase lipophilicity in aromatic systems. nih.gov

Chlorine: Can occupy specific binding pockets and influence the electronic nature of the aromatic ring. It is more capable of forming halogen bonds than fluorine. nih.gov

Iodine: The largest and most polarizable of the three halogens, iodine is a strong halogen bond donor. acs.org This non-covalent interaction is increasingly recognized as a powerful tool for enhancing ligand-protein binding affinity and specificity. bohrium.comresearchgate.net

The combination of these halogens allows for multi-directional fine-tuning of a potential drug candidate's interaction with its biological target. researchgate.net

Table 1: Properties of this compound

Property Value
CAS Number 1269448-25-0
Molecular Formula C₇H₃ClFIO₂
Molecular Weight 300.45 g/mol
IUPAC Name 2-chloro-6-fluoro-3-iodobenzoic acid

| Physical Form | Solid |

Data sourced from Biosynth. biosynth.com

The structure of this compound is well-suited for the synthesis of specialized ligands used in transition metal catalysis. The carboxylic acid group can act as an anchoring point to coordinate with a metal center. The halogen atoms can be used to tune the electronic properties (electron-donating or -withdrawing) of the ligand, which in turn modifies the reactivity and selectivity of the catalyst. Furthermore, the iodine atom can be replaced through cross-coupling reactions to build more complex, multidentate ligand structures that can stabilize catalytic species.

Contribution to Materials Science

While specific examples of this compound being used as a monomer for functional polymers are not extensively documented, its structure offers significant potential in materials science. Halogenated polymers often exhibit desirable properties such as chemical inertness, flame retardancy, and high thermal stability.

This compound could theoretically be used as a monomer in two primary ways:

Condensation Polymerization: The carboxylic acid group can react with diols or diamines to form polyesters or polyamides, respectively.

Coupling Polymerization: The reactive iodine site could be used in polymerization reactions like poly-Heck or Suzuki polycondensation to create fully aromatic polymers.

The resulting polymers would be highly functionalized, with the chlorine and fluorine atoms imparting specific properties such as high density, low surface energy, and modified electronic characteristics, making them potentially useful in creating specialized coatings, high-performance plastics, or organic electronic materials. Benzoic acid and its derivatives are also known to be incorporated into the crystalline cavities of certain polymers, suggesting another avenue for creating functional materials. mdpi.com

Table 2: List of Mentioned Compounds

Compound Name
This compound
2-chloro-6-fluorobenzoic acid
2-fluoro-6-iodobenzoic acid
4-fluoro-benzoic acid
4-chloro-benzoic acid

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 2-chloro-3-fluoro-6-iodobenzoic acid, enabling the separation of the main compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a robust technique for assessing the purity and quantifying this compound. A typical method development would involve a reversed-phase approach, which is well-suited for separating polar aromatic acids.

The development of a gradient reversed-phase HPLC method is crucial for ensuring the separation of the target compound from structurally similar impurities, such as isomers or compounds with incomplete halogenation. For instance, methods developed for other halogenated benzoic acids utilize C18 or similar aqueous-compatible columns. The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities.

Detection is typically performed using a UV detector, as the benzene (B151609) ring in the molecule is a strong chromophore. Based on the UV spectra of similar benzoic acids, the maximum absorbance (λmax) is expected around 230 nm, providing high sensitivity for detection. researchgate.net Method validation according to established guidelines would ensure specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterSpecification
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 30% B to 90% B over 20 minutes
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 230 nm

This table presents a hypothetical but representative set of parameters for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity, making it an excellent tool for purity assessment and identifying trace-level impurities. However, due to the low volatility and polar nature of carboxylic acids, direct analysis by GC is challenging. research-solution.com These compounds tend to exhibit poor peak shape and adsorb onto the GC column. colostate.edu

Therefore, a critical step in the analysis of this compound by GC-MS is derivatization. research-solution.comcolostate.edu This process converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) derivative. colostate.edu Common derivatization techniques include:

Alkylation: Esterification, most commonly methylation, can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst. This converts the carboxylic acid to its corresponding methyl ester. colostate.edu

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the active hydrogen of the carboxyl group to form a volatile trimethylsilyl (B98337) (TMS) ester. nih.gov

Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the derivatized target compound from any derivatized impurities. The mass spectrometer then fragments the molecules, providing a unique mass spectrum or "fingerprint" for each compound, which allows for definitive identification and quantification. This is particularly useful for identifying unexpected impurities or contaminants at very low concentrations.

Table 2: Typical GC-MS Analysis Protocol for this compound

StepDescription
1. Sample Preparation The sample is dissolved in a suitable organic solvent.
2. Derivatization The sample is treated with a silylating agent (e.g., BSTFA with 1% TMCS) and heated (e.g., at 70°C for 30 minutes) to form the TMS ester.
3. GC Separation The derivatized sample is injected onto a capillary column (e.g., DB-5ms, 30 m x 0.25 mm) with a temperature program to separate components.
4. MS Detection The separated components are ionized (typically by Electron Ionization - EI) and detected by the mass spectrometer, operating in full scan or Selected Ion Monitoring (SIM) mode for trace analysis.

This table outlines a general procedure for GC-MS analysis involving derivatization.

Electrochemical Analysis Techniques for Redox Properties

Electrochemical methods, such as cyclic voltammetry (CV), are powerful for investigating the redox properties of this compound. The multiple halogen substituents on the aromatic ring make it susceptible to reductive processes. The electrochemical reduction of aryl halides is a well-studied area and typically proceeds via the transfer of an electron to the molecule, followed by the cleavage of the carbon-halogen bond to generate an aryl radical. researchgate.netnih.govrsc.org

For this compound, the reduction potentials are expected to be influenced by the nature and position of the halogens. The carbon-iodine bond is significantly weaker than the carbon-chlorine and carbon-fluorine bonds, and thus it is the most likely site for initial electrochemical reduction. The CV would likely exhibit a cathodic peak corresponding to the irreversible reduction of the C-I bond. At more negative potentials, a second reduction wave corresponding to the cleavage of the C-Cl bond might be observed. The C-F bond is the strongest and generally the most difficult to reduce.

Studying these redox properties provides insight into the molecule's electronic structure and its potential reaction pathways. For example, the electrochemically generated aryl radical could be used in subsequent synthetic transformations. rsc.org Experiments would typically be conducted in a non-aqueous solvent with a supporting electrolyte, using a standard three-electrode setup (working, reference, and counter electrodes).

Table 3: Predicted Redox Behavior from Cyclic Voltammetry

FeaturePredicted Observation for this compound
First Reduction Event Irreversible cathodic peak at a less negative potential, corresponding to the cleavage of the C-I bond.
Second Reduction Event Irreversible cathodic peak at a more negative potential, corresponding to the cleavage of the C-Cl bond.
Oxidation Event Oxidation of the carboxylate group or the aromatic ring may occur at high positive potentials, but is generally less facile than reduction. tue.nl

This table is based on established principles of aryl halide electrochemistry.

Advanced Spectrophotometric Methods for Quantitative Analysis

UV-Vis spectrophotometry is a straightforward and accessible method for the quantitative analysis of this compound in solution. iajps.com The technique relies on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum due to electronic transitions within the aromatic ring and carboxyl group (π→π* transitions). iajps.com

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. iajps.com To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). For benzoic acid and its derivatives, the primary λmax is typically observed in the range of 225-235 nm. researchgate.netdergipark.org.tr The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The presence of different halogen substituents can cause slight shifts in the λmax.

Table 4: Spectrophotometric Data for Benzoic Acid

ParameterValue
Typical λmax ~230 nm researchgate.net
Solvent Methanol or Ethanol
Basis of Quantification Beer-Lambert Law (A = εbc)
Application Rapid quantification in process control and dissolution studies.

This table provides representative data based on studies of benzoic acid. researchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advances

Currently, dedicated research publications detailing the synthesis and reactivity of 2-chloro-3-fluoro-6-iodobenzoic acid are scarce. The compound is primarily available through chemical suppliers, which confirms its successful synthesis, likely through multi-step sequences. Methodological advances in the synthesis of similar polyhalogenated benzoic acids suggest that plausible routes to this compound could involve the diazotization of a corresponding aniline (2-chloro-3-fluoro-6-iodoaniline) followed by a Sandmeyer-type reaction or hydrolysis of a nitrile. Another potential approach could be the selective halogenation of a simpler benzoic acid precursor, although achieving the desired regiochemistry would be a significant challenge.

The table below summarizes the basic physicochemical properties of this compound, primarily sourced from chemical supplier databases.

PropertyValue
CAS Number 1454851-48-9 chem-space.combldpharm.com
Molecular Formula C₇H₃ClFIO₂
Molecular Weight 300.46 g/mol
Canonical SMILES C1=C(C(=C(C=C1Cl)F)C(=O)O)I
InChI Key YWJCFJDBLDRXSP-UHFFFAOYSA-N

Note: Experimental data such as melting point, boiling point, and solubility are not widely reported in the scientific literature and may vary between suppliers.

Identification of Unexplored Reactivity and Synthetic Opportunities

The unique substitution pattern of this compound presents a rich landscape for exploring differential reactivity. The three halogen atoms—chlorine, fluorine, and iodine—exhibit distinct electronic properties and reactivity profiles, particularly in the context of transition-metal-catalyzed cross-coupling reactions.

The carbon-iodine bond is the most labile and is expected to be the primary site for reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This offers a straightforward strategy for introducing a wide variety of substituents at the 6-position. The carbon-chlorine bond is more robust but can also participate in cross-coupling reactions under more forcing conditions or with specialized catalyst systems. The carbon-fluorine bond is generally the least reactive in cross-coupling, often requiring harsh conditions for activation. This differential reactivity allows for a stepwise and regioselective functionalization of the aromatic ring.

Furthermore, the carboxylic acid group can be converted into a wide range of other functional groups, including esters, amides, and acid chlorides, providing another avenue for derivatization. The directing effects of the existing substituents on further electrophilic aromatic substitution are another area ripe for investigation, although the already electron-deficient nature of the ring would likely make such reactions challenging.

Potential Sequential Reactions:

StepReaction TypePositionReagents (Examples)Product Type
1Suzuki Coupling6 (C-I)Arylboronic acid, Pd catalyst, baseBiphenyl derivative
2Buchwald-Hartwig Amination2 (C-Cl)Amine, Pd or Cu catalyst, baseN-Aryl aniline derivative
3EsterificationCarboxylAlcohol, acid catalystBenzoic acid ester

Potential for Rational Design of Novel Derivatives and Advanced Applications

The ability to selectively functionalize this compound at multiple positions makes it an attractive scaffold for the rational design of novel molecules with tailored properties. Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals, where the halogens can modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. The presence of multiple halogens on this scaffold could be leveraged to fine-tune these properties in drug discovery programs.

In the realm of materials science, polyhalogenated aromatic compounds are used as building blocks for polymers, liquid crystals, and organic electronic materials. The rigidity of the benzoic acid core, combined with the potential for extensive derivatization, could lead to the development of novel materials with interesting optical or electronic properties. For instance, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or as functional additives in polymers.

Future research should focus on the development of a robust and scalable synthesis for this compound. A systematic investigation of its reactivity, particularly in sequential cross-coupling reactions, would unlock its full potential as a versatile building block. The synthesis and evaluation of novel derivatives for applications in medicinal chemistry and materials science would be a logical next step, potentially leading to the discovery of new therapeutic agents or advanced materials. The study of benzoic acid derivatives continues to be a promising area of research for the development of new anti-cancer agents and other therapeutics. eurekaselect.comresearchgate.net

Q & A

Q. What are the optimized synthetic routes for 2-chloro-3-fluoro-6-iodobenzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of halogenated benzoic acids typically involves sequential halogenation or substitution reactions. For example:

  • Direct iodination of pre-chlorinated/fluorinated benzoic acid derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media (e.g., H₂SO₄) at 60–80°C .
  • Metal-catalyzed cross-coupling (e.g., Ullmann or Suzuki-Miyaura reactions) to introduce iodine at the 6-position, though steric hindrance from adjacent substituents may require elevated temperatures (100–120°C) .

Key Variables:

  • Temperature : Higher temperatures (≥100°C) improve iodine incorporation but risk decomposition.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility but may compete in substitution reactions.
  • Catalyst : CuI or Pd(PPh₃)₄ improves regioselectivity for iodine placement .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Absence of aromatic protons due to full halogenation; confirm substituent positions via coupling constants (e.g., JF-H ~20 Hz for ortho-fluorine) .
    • ¹³C NMR : Distinct shifts for iodine (δ ~90–100 ppm) and carboxylic acid (δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion [M-H]⁻ at m/z 324.86 (C₇H₂ClFIO₂⁻) confirms molecular formula .
  • X-ray Crystallography : Resolves steric effects of bulky iodine and chloro/fluoro groups on crystal packing .

Q. How should researchers handle solubility and storage challenges for this compound?

Methodological Answer:

  • Solubility :
    • Soluble in DMSO, DMF, and THF; poorly soluble in water or ethanol. Use sonication or heating (≤50°C) for dissolution .
  • Storage :
    • Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and oxidative dehalogenation .
  • Stability :
    • Monitor via HPLC every 6 months; degradation products include deiodinated analogs (e.g., 2-chloro-3-fluorobenzoic acid) .

Advanced Research Questions

Q. How does the electronic interplay of Cl, F, and I substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects :
    • Fluorine (meta-directing) and chlorine (ortho/para-directing) create electron-deficient aromatic rings, enhancing oxidative addition in Pd-catalyzed reactions .
    • Iodine’s polarizability stabilizes transition states in Suzuki-Miyaura couplings but may slow reaction rates due to steric bulk .
  • Contradictions in Data :
    • Conflicting reports on regioselectivity in Sonogashira reactions may arise from solvent polarity (e.g., DMF vs. THF) or ligand choice (bulky ligands favor para substitution) .

Q. What strategies resolve contradictions in reported biological activity of halogenated benzoic acid derivatives?

Methodological Answer:

  • Meta-Analysis Framework :
    • Assay Variability : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to isolate substituent-specific effects .
    • Structural Analogues : Test 2-chloro-3-fluoro-6-bromo/iodo variants to distinguish halogen size vs. electronic contributions .
    • Computational Modeling : Density Functional Theory (DFT) predicts binding affinities to targets like COX-2 or bacterial enzymes .

Q. How can researchers mitigate competing side reactions during functionalization of the carboxylic acid group?

Methodological Answer:

  • Protection/Deprotection :
    • Use methyl esters (MeOH/H₂SO₄) or tert-butyl groups (Boc₂O) to block the -COOH group before iodination .
    • Deprotect with TFA/CH₂Cl₂ (1:4) at 0°C to minimize decarboxylation .
  • Contradictions in Esterification :
    • Lower yields in methyl ester synthesis (~60%) vs. tert-butyl (~85%) suggest steric hindrance from iodine limits methoxide access .

Q. What are the mechanistic implications of substituent-directed lithiation in further derivatization?

Methodological Answer:

  • Directed Ortho-Metalation (DoM) :
    • Fluorine’s strong meta-directing effect guides LDA (Lithium Diisopropylamide) to the 4-position, enabling C-H functionalization (e.g., formylation, amination) .
  • Competing Pathways :
    • Iodine’s size may hinder lithiation at adjacent positions; use cryogenic conditions (-78°C) to suppress side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.